molecular formula C8H5NO2S B1196029 4-Isothiocyanatobenzoic acid CAS No. 2131-62-6

4-Isothiocyanatobenzoic acid

Cat. No. B1196029
Key on ui cas rn: 2131-62-6
M. Wt: 179.2 g/mol
InChI Key: RBEFRYQKJYMLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102602B2

Procedure details

4-Aminobenzoic acid (5.00 g, 36.5 mmol) was added to a methylene chloride solution (51 mL) of thiocarbonyldiimidazole (8.45 g, 47.4 mmol) and triethylamine (5.6 mL, 40.2 mmol) at an internal temperature of at most 5° C., followed by stirring under cooling with ice for one hour. The mixture was dropped to a separately prepared mixed solution of concentrated hydrochloric acid (12.2 mL, 140.5 mmol) and n-heptane (51 mL) so that the internal temperature became from 25° C. to 30° C., whereupon a pale yellow suspension was obtained. This was stirred under cooling with ice for 3 hours, and the solid was collected by filtration and washed with water (50 mL) to obtain a pale yellow crude product. The obtained crude product was subjected to an operation of washing with water (50 mL) with stirring and collection by filtration twice, followed by drying under reduced pressure to obtain 4-isothiocyanatobenzoic acid as a pale yellow solid (6.23 g, yield: 95%, HPLC purity: 100.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[C:11](N1C=CN=C1)(N1C=CN=C1)=[S:12].C(N(CC)CC)C.Cl>CCCCCCC.C(Cl)Cl>[N:1]([C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)=[C:11]=[S:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
8.45 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
51 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
51 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was dropped to
CUSTOM
Type
CUSTOM
Details
a separately prepared
CUSTOM
Type
CUSTOM
Details
became from 25° C. to 30° C., whereupon a pale yellow suspension
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
This was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow crude product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
WASH
Type
WASH
Details
of washing with water (50 mL)
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
collection
FILTRATION
Type
FILTRATION
Details
by filtration twice
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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